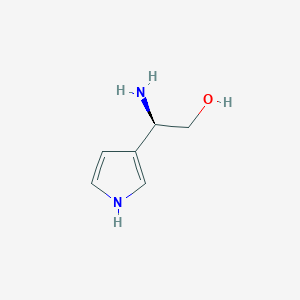
(3-Bromo-2-fluoropyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2-fluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in DMF.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of (3-Bromo-2-fluoropyridin-4-yl)aldehyde.
Reduction: Formation of (3-Bromo-2-fluoropyridin-4-yl)methane.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-fluoropyridin-4-yl)methanol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar structure but lacks the bromine atom.
(2-Chloro-3-fluoropyridin-4-yl)methanol: Contains a chlorine atom instead of bromine.
(3-Amino-pyridin-4-yl)methanol: Contains an amino group instead of bromine and fluorine.
Uniqueness
(3-Bromo-2-fluoropyridin-4-yl)methanol is unique due to the presence of both bromine and fluorine atoms in the pyridine ring
Eigenschaften
Molekularformel |
C6H5BrFNO |
|---|---|
Molekulargewicht |
206.01 g/mol |
IUPAC-Name |
(3-bromo-2-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 |
InChI-Schlüssel |
GXSXNWWGSCGANV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CO)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



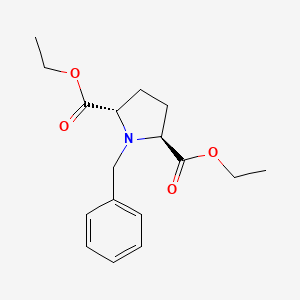



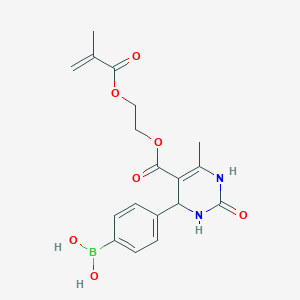
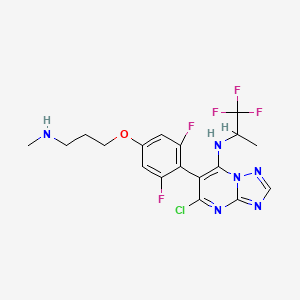
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)
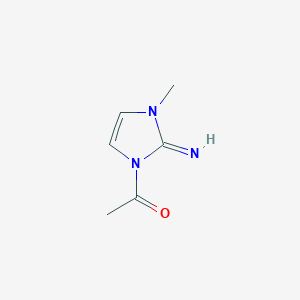
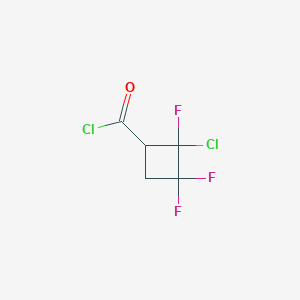
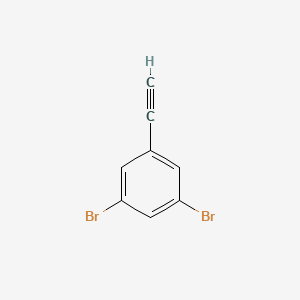
![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
